molecular formula C8H10N2O2 B12876009 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime

Cat. No.: B12876009
M. Wt: 166.18 g/mol
InChI Key: RDGYPWUEWYOXTD-RMKNXTFCSA-N
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Description

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime typically involves the cyclization of appropriate precursors. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[d]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with hydroxylamine . The reaction conditions often involve the use of acetonitrile as a solvent and mild heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted isoxazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxime group allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(NE)-N-(3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene)hydroxylamine

InChI

InChI=1S/C8H10N2O2/c1-5-8-6(9-11)3-2-4-7(8)12-10-5/h11H,2-4H2,1H3/b9-6+

InChI Key

RDGYPWUEWYOXTD-RMKNXTFCSA-N

Isomeric SMILES

CC1=NOC2=C1/C(=N/O)/CCC2

Canonical SMILES

CC1=NOC2=C1C(=NO)CCC2

Origin of Product

United States

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